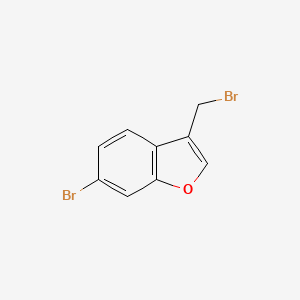

6-Bromo-3-(bromomethyl)benzofuran

Vue d'ensemble

Description

6-Bromo-3-(bromomethyl)benzofuran is an organic compound characterized by a benzofuran core structure substituted with bromine atoms at the 6th and 3rd positions, and a bromomethyl group at the 3rd position. This compound is of interest in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-(bromomethyl)benzofuran typically involves the bromination of benzofuran derivatives. One common method is the electrophilic aromatic substitution reaction, where benzofuran is treated with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors with continuous monitoring of reaction parameters to ensure product consistency and purity. The use of automated systems for reagent addition and temperature control is common to achieve high yields and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions: 6-Bromo-3-(bromomethyl)benzofuran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are employed.

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium methoxide (NaOCH3) in methanol.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of corresponding alcohols or amines.

Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Applications De Recherche Scientifique

6-Bromo-3-(bromomethyl)benzofuran is utilized in various scientific research fields due to its unique chemical structure and reactivity. Its applications include:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in drug discovery and development.

Industry: Employed in the synthesis of materials with specific properties, such as polymers and coatings.

Mécanisme D'action

The mechanism by which 6-Bromo-3-(bromomethyl)benzofuran exerts its effects involves interactions with molecular targets and pathways. The bromine atoms and bromomethyl group enhance the compound's reactivity, allowing it to bind to specific enzymes or receptors. The exact molecular targets and pathways depend on the specific application and biological context.

Comparaison Avec Des Composés Similaires

Benzofuran: A core structure without bromine substitution.

Benzyl bromide: A benzene ring substituted with a bromomethyl group.

6-Bromo-2-bromomethylbenzofuran: A structural isomer with bromine atoms at different positions.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Activité Biologique

6-Bromo-3-(bromomethyl)benzofuran is a brominated derivative of benzofuran that has garnered attention for its potential biological activities. This compound is part of a broader class of benzofuran derivatives known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. In this article, we will explore the biological activity of this compound, summarizing relevant research findings, case studies, and potential mechanisms of action.

This compound can be characterized by its molecular formula and its structure which includes a benzofuran ring with bromomethyl substituents. The presence of bromine atoms enhances its reactivity and potential interactions within biological systems.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. For instance, research by Abdelfatah et al. demonstrated that related bromomethyl-substituted benzofurans exhibited significant cytotoxic effects against lung cancer cells (A549). These compounds were shown to inhibit the AKT signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancerous cells .

Table 1: Cytotoxic Activity Against Cancer Cells

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 | 16.4 | Inhibition of PLK1 signaling pathway |

| MCC1019 (related compound) | A549 | 16.4 | Mitotic catastrophe via AKT inhibition |

Antimicrobial Activity

Benzofuran derivatives have also been studied for their antimicrobial properties. In vitro tests revealed that these compounds exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Table 2: Antimicrobial Activity

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Compounds in this class have been shown to induce oxidative stress in cancer cells, leading to apoptosis .

- Targeting Signaling Pathways : As indicated in studies involving lung adenocarcinoma cells, inhibition of key signaling pathways such as AKT can significantly impair cancer cell survival and proliferation .

- Interaction with Cellular Components : The bromine substituents may enhance the compound's ability to interact with various cellular targets, altering their function and inducing cell death.

Case Studies

A notable case study involved the evaluation of a related compound, MCC1019, which demonstrated significant anticancer effects in both in vitro and in vivo models. This study provided insights into the compound's mechanism involving selective inhibition of PLK1, leading to a mitotic catastrophe in cancer cells without affecting normal cells .

Propriétés

IUPAC Name |

6-bromo-3-(bromomethyl)-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br2O/c10-4-6-5-12-9-3-7(11)1-2-8(6)9/h1-3,5H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGTHBNLZPMGDKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)OC=C2CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.